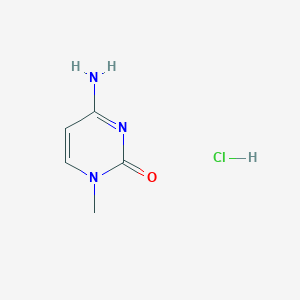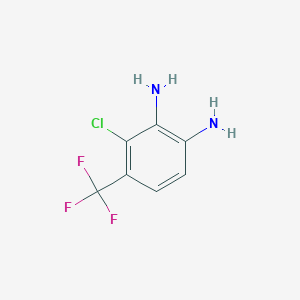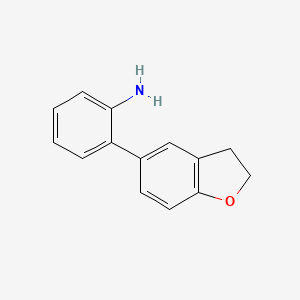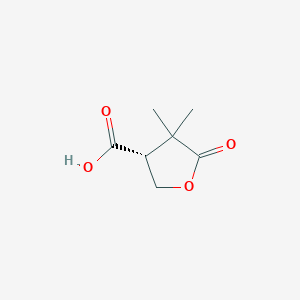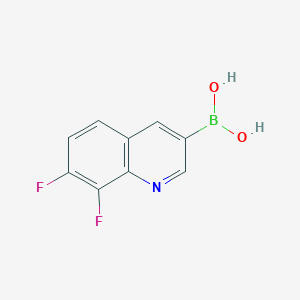
(7,8-Difluoroquinolin-3-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(7,8-Difluoroquinolin-3-yl)boronic acid is a boronic acid derivative with the molecular formula C9H6BF2NO2. It is a fluorinated quinoline compound, which is part of a broader class of boronic acids known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (7,8-Difluoroquinolin-3-yl)boronic acid typically involves the electrophilic trapping of an organometallic reagent with a boric ester. One common method is the reaction of 7,8-difluoroquinoline with a boronic ester under controlled conditions . The reaction is usually performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic acids .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the public domain. the general principles of large-scale boronic acid synthesis, such as the use of continuous flow reactors and optimization of reaction conditions for higher yields and purity, are likely applicable .
化学反応の分析
Types of Reactions
(7,8-Difluoroquinolin-3-yl)boronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction involving boronic acids, where the compound reacts with halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: Boronic acids can be oxidized to form boronic esters or boric acids.
Substitution: The fluorine atoms in the quinoline ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Nucleophiles: For substitution reactions involving the fluorine atoms.
Major Products
Biaryl Compounds: Formed from Suzuki-Miyaura coupling.
Boronic Esters: Resulting from oxidation reactions.
Substituted Quinoline Derivatives: From nucleophilic substitution.
科学的研究の応用
(7,8-Difluoroquinolin-3-yl)boronic acid has several applications in scientific research:
作用機序
The mechanism of action of (7,8-Difluoroquinolin-3-yl)boronic acid in chemical reactions involves the formation of a boronate complex, which facilitates the transfer of organic groups in Suzuki-Miyaura coupling . In biological systems, the compound may interact with enzymes and other proteins, potentially inhibiting their activity by binding to active sites or altering their conformation .
類似化合物との比較
Similar Compounds
(8-Fluoroquinolin-3-yl)boronic acid: Another fluorinated quinoline boronic acid with similar reactivity but different substitution patterns.
(7-Fluoroquinolin-3-yl)boronic acid: Similar structure but with only one fluorine atom.
Uniqueness
(7,8-Difluoroquinolin-3-yl)boronic acid is unique due to the presence of two fluorine atoms on the quinoline ring, which can influence its reactivity and the types of reactions it undergoes. This dual fluorination can enhance its biological activity and make it a valuable compound in medicinal chemistry .
特性
分子式 |
C9H6BF2NO2 |
|---|---|
分子量 |
208.96 g/mol |
IUPAC名 |
(7,8-difluoroquinolin-3-yl)boronic acid |
InChI |
InChI=1S/C9H6BF2NO2/c11-7-2-1-5-3-6(10(14)15)4-13-9(5)8(7)12/h1-4,14-15H |
InChIキー |
UVVRLWBOYVLGNB-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC2=C(C(=C(C=C2)F)F)N=C1)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


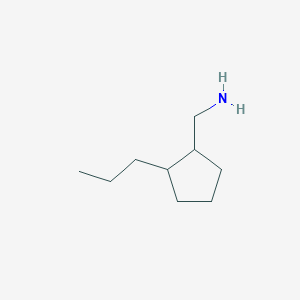
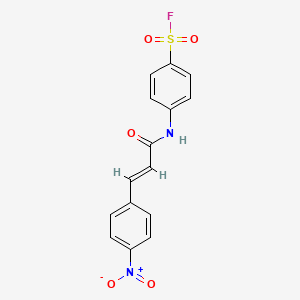

![(1-isopropyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanol](/img/structure/B13347789.png)




